molecular formula C7H7NO3S B1273847 3-(Acetylamino)thiophene-2-carboxylic acid CAS No. 50901-18-3

3-(Acetylamino)thiophene-2-carboxylic acid

Cat. No. B1273847
CAS RN: 50901-18-3
M. Wt: 185.2 g/mol
InChI Key: LLKLTQJOEPWBOE-UHFFFAOYSA-N
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Description

“3-(Acetylamino)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C7H7NO3S . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .


Synthesis Analysis

The synthesis of “3-(Acetylamino)thiophene-2-carboxylic acid” involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The one-pot Stille coupling reaction has also been used for the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “3-(Acetylamino)thiophene-2-carboxylic acid” can be represented by the InChI code: 1S/C7H8NO3S/c1-4(9)8-5-2-3-12-6(5)7(10)11/h2-3,12H,1H3,(H,8,9)(H,10,11) and the InChI key: HDDYXLRVPWGWGA-UHFFFAOYSA-N .


Chemical Reactions Analysis

“3-(Acetylamino)thiophene-2-carboxylic acid” is involved in various chemical reactions. For instance, it is used in the synthesis of inhibitors of Mcl-1, the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex, and D-amino acid oxidase . It also plays a significant role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

“3-(Acetylamino)thiophene-2-carboxylic acid” is a solid compound with a molecular weight of 185.2 .

Scientific Research Applications

Organic Synthesis

3-acetamidothiophene-2-carboxylic acid serves as a building block in organic synthesis. Its carboxylic acid group can undergo various reactions, such as amide formation, esterification, and decarboxylation, to yield a plethora of derivatives with potential applications in medicinal chemistry and material science .

Medicinal Chemistry

In medicinal chemistry, thiophene derivatives exhibit a range of pharmacological properties. Compounds containing the 3-acetamidothiophene moiety can be designed to target specific biological pathways, potentially leading to new treatments for diseases such as cancer, inflammation, and microbial infections .

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors. 3-acetamidothiophene-2-carboxylic acid could be incorporated into coatings or applied to metal surfaces to protect against corrosion, particularly in harsh industrial environments .

Organic Semiconductors

The thiophene ring is a crucial component in the development of organic semiconductors. Derivatives of 3-acetamidothiophene-2-carboxylic acid can be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices .

Nanotechnology

Carboxylic acids play a significant role in nanotechnology. They can modify the surface of nanoparticles to improve dispersion and stability. 3-acetamidothiophene-2-carboxylic acid could be used to functionalize the surface of various nanomaterials, enhancing their compatibility with biological systems or their physical properties .

Polymer Chemistry

In polymer chemistry, carboxylic acids are used as monomers, additives, or catalysts. The incorporation of 3-acetamidothiophene-2-carboxylic acid into polymers could impart unique electrical or mechanical properties, making them suitable for specialized applications .

properties

IUPAC Name

3-acetamidothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4(9)8-5-2-3-12-6(5)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKLTQJOEPWBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384555
Record name 3-acetamidothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Acetylamino)thiophene-2-carboxylic acid

CAS RN

50901-18-3
Record name 3-acetamidothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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